N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
N-(2,6-Diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a tricyclic compound featuring a diazatricyclo[7.3.1.0²,⁷] backbone, a 6-oxo group, and a carbothioamide moiety linked to a 2,6-diethylphenyl substituent. The 2,6-diethylphenyl group introduces steric bulk, which may influence binding affinity and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-3-16-7-5-8-17(4-2)21(16)23-22(27)24-12-15-11-18(14-24)19-9-6-10-20(26)25(19)13-15/h5-10,15,18H,3-4,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQZOWHNVAUKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with a suitable tricyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as toluene and catalysts like phosphorus trichloride. The mixture is heated to facilitate the formation of the desired product, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, diazatricyclo compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have shown efficacy against various cancer types, suggesting that N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide could be a candidate for further investigation in anticancer drug development .
1.2 Antimicrobial Activity
Studies have demonstrated that thioamide derivatives possess antimicrobial properties. The compound's structure may enhance its interaction with biological membranes or specific microbial enzymes, making it a potential candidate for developing new antimicrobial agents .
Material Science
2.1 Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to the rigidity imparted by the diazatricyclo framework .
2.2 Photonic Applications
The compound's potential as a photonic material is being explored due to its unique electronic properties and ability to form stable complexes with metal ions. This can lead to applications in sensors and light-emitting devices where specific light absorption and emission characteristics are required .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Derivatives
Key Differences in Functional Groups and Substituents
Carbothioamide vs. Carboxamide/Sulfonyl Groups: The target compound’s carbothioamide group (C=S-NH-) may enhance lipophilicity and alter hydrogen-bonding capacity compared to the carboxamide (C=O-NH-) in and sulfonyl (SO₂) in . Thioamides are less polar but can participate in unique non-covalent interactions (e.g., sulfur-mediated van der Waals forces) .
The isonicotinoylamino group in introduces a pyridine ring, which may enhance π-π stacking interactions in biological systems .
Ring Systems :
- The spirocyclic oxa-aza structure in diverges entirely from the tricyclic framework of the target compound, likely leading to distinct conformational dynamics and biological activity profiles .
Biological Activity
N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,7]trideca-2,4-diene-11-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,7]trideca-2,4-diene-11-carbothioamide
- Molecular Formula : C22H27N3OS
- Molecular Weight : 399.54 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting possible applications in treating infections.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
A study published in PubMed investigated the effects of related compounds on oral cancer cells. The results indicated that compounds with similar structures could significantly reduce cell viability and induce apoptosis in cancer cells through ROS-dependent pathways . This suggests a potential for N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,7]trideca-2,4-diene-11-carbothioamide to exhibit similar effects.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, one study evaluated the efficacy of similar diazatricyclo compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
Data Table: Biological Activity Overview
Q & A
Q. What are the key challenges in synthesizing N-(2,6-diethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide, and how can its purity be validated?
- Methodological Answer : Synthesis of this tricyclic carbothioamide involves multi-step reactions, including cyclization and regioselective functionalization. Key challenges include controlling stereochemistry during cyclization and avoiding side reactions (e.g., oxidation of the thioamide group). Purity validation requires:
- HPLC with UV detection (210–280 nm) to monitor impurities.
- 1H/13C NMR to confirm structural integrity, particularly for the diazatricyclic core and thioamide moiety .
- Mass spectrometry (HRMS) to verify molecular weight and detect byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography : Resolves the 3D configuration of the tricyclic system and confirms substituent positioning .
- FT-IR spectroscopy : Identifies vibrational modes of the thioamide (C=S stretch ~1250–1000 cm⁻¹) and carbonyl groups (C=O stretch ~1680 cm⁻¹) .
- UV-Vis spectroscopy : Analyzes conjugation effects in the diazatricyclic system, with λmax typically between 250–350 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Standardize protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-response curves : Establish EC50/IC50 values across multiple replicates.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Example: A 2025 study on similar tricyclic compounds highlighted solvent polarity as a critical factor in cytotoxicity assays .
Q. What experimental strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Stress testing : Expose the compound to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS.
- Prodrug design : Modify the thioamide group (e.g., esterification) to enhance stability, followed by enzymatic activation in target tissues .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on the diazatricyclic core’s π-π stacking potential .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and entropy changes .
- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data to guide derivatization .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate EC50/IC50.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- Multivariate analysis : Account for covariates like animal weight or baseline biomarker levels .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations in the diethylphenyl group or diazatricyclic core.
- Functional assays : Test derivatives for target inhibition (e.g., enzyme kinetics) and off-target effects (e.g., CYP450 screening).
- Cluster analysis : Group compounds by activity profiles using PCA or hierarchical clustering .
Tables for Key Parameters
| Parameter | Recommended Method | Typical Values | Reference |
|---|---|---|---|
| Purity validation | HPLC (C18 column, acetonitrile/water gradient) | ≥95% purity | |
| Stability (pH 7.4, 37°C) | LC-MS degradation monitoring | t1/2 = 12–24 hours | |
| Cytotoxicity (HEK293 cells) | MTT assay | IC50 = 5–20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
